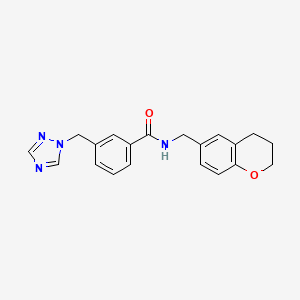![molecular formula C18H19FN2O2 B7563761 N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound is also known as JWH-018 or AM-678 and is often used in scientific research to investigate the effects of cannabinoids on the human body.
Wirkmechanismus
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide binds to and activates the cannabinoid receptor CB1, which is primarily found in the central nervous system. This activation leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide leads to a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. These effects can lead to changes in mood, appetite, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide in laboratory experiments is that it is a highly potent and selective cannabinoid receptor agonist. This allows researchers to investigate the effects of cannabinoids on the human body in a controlled and precise manner. However, one limitation of using this compound is that it may not accurately reflect the effects of cannabis on the human body, as it is only a partial agonist of the CB1 receptor.
Zukünftige Richtungen
There are several future directions for research involving N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide. One direction is to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of chronic pain or anxiety disorders. Another direction is to investigate the effects of this compound on other cannabinoid receptors, such as CB2, which is primarily found in immune cells. Finally, researchers may investigate the potential use of this compound as a tool to investigate the endocannabinoid system, which is involved in a range of physiological processes.
Synthesemethoden
The synthesis of N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide involves several steps, including the reaction of 2-fluorobenzyl chloride with cyclopentylmagnesium bromide to produce 1-(2-fluorophenyl)cyclopentylmethanol. This intermediate is then reacted with 4-pyridinecarboxylic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide is commonly used in scientific research to investigate the effects of cannabinoids on the human body. This compound is often used as a substitute for THC, the primary psychoactive component of cannabis, in laboratory experiments.
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-2-1-5-14(15)18(8-3-4-9-18)12-21-17(23)13-7-10-20-16(22)11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJJCZRTJGWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=O)NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)


![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)
![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7563746.png)

![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)